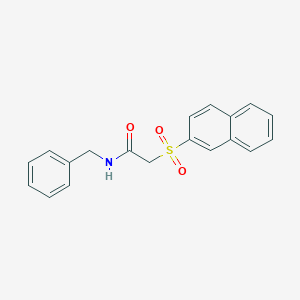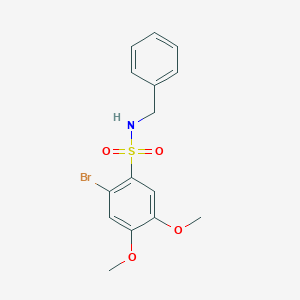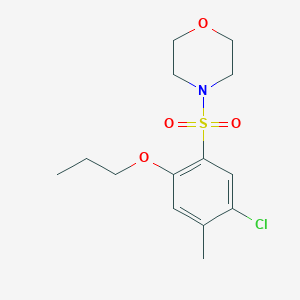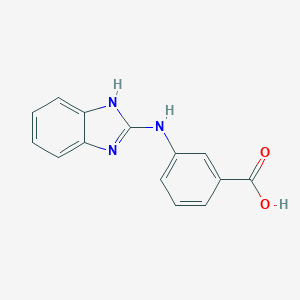![molecular formula C20H18N2O4S B498624 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-75-6](/img/structure/B498624.png)
1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods to synthesize complex organic structures, including indole and quinazoline derivatives, that are foundational for further pharmacological and material science applications. For instance, the synthesis of indolocarbazoles, a class of compounds with significant biological activity, utilizes related chemical processes. These methodologies often involve intricate reactions that highlight the compound's utility as a building block for more complex molecules, contributing significantly to synthetic organic chemistry (Magnus et al., 1983; Kargina et al., 2013).
Material Science Applications
In the realm of material science, derivatives of this compound have been explored for their potential in creating high-performance, flame-retardant, and transparent epoxy thermosets. These applications demonstrate the compound's versatility beyond pharmaceuticals, showcasing its potential in creating advanced materials with desirable physical properties (Lin et al., 2016).
Biological and Pharmacological Research
While avoiding specifics on drug use and side effects, it's noteworthy that sulfonamide derivatives, which include the discussed compound, have been extensively studied for their biological activities. These studies have led to insights into the design of molecules with potential therapeutic benefits. The research has spanned from understanding the molecular basis of their interactions with biological targets to evaluating their efficacy in various models (Irshad et al., 2016; Banerjee et al., 2005).
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
1-ethyl-N-(3-methoxyphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-22-17-10-11-18(15-8-5-9-16(19(15)17)20(22)23)27(24,25)21-13-6-4-7-14(12-13)26-2/h4-12,21H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZKAVKQESNSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)OC)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B498543.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B498544.png)



![2-{[4-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B498552.png)
![N-(2-chlorobenzyl)-N-[4-(dimethylamino)benzyl]amine](/img/structure/B498553.png)
![N-(4-{[2-(allyloxy)-3-ethoxybenzyl]amino}phenyl)acetamide](/img/structure/B498555.png)
![N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B498558.png)

![3-[(2-phenoxyethyl)sulfanyl]-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498560.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid](/img/structure/B498563.png)
![{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid](/img/structure/B498564.png)